methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate
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Description
Methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C24H27NO3 and its molecular weight is 377.484. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the NMDA glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission, learning, and memory.
Mode of Action
The compound acts as a non-competitive antagonist at the NMDA receptor . It operates by blocking the ion channel when it is open, thereby inhibiting the flow of ions through the channel .
Result of Action
The compound’s action results in the inhibition of behavioral sensitization to psychostimulants and ethanol . This suggests that it could potentially be used in the treatment of conditions such as addiction and other neuropsychiatric disorders.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other drugs or substances, the physiological state of the individual, and genetic factors.
Properties
IUPAC Name |
methyl 1-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-28-24(27)19-12-14-25(15-13-19)23(26)16-22-20-8-4-2-6-17(20)10-11-18-7-3-5-9-21(18)22/h2-9,19,22H,10-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYBDJXQDCTENF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2C3=CC=CC=C3CCC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.